4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-
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Overview
Description
4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core structure through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl, oxo, and thio groups through specific reagents and conditions.
Esterification: Formation of the ester group via reaction with an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Application of techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. They could serve as lead compounds for the development of new medications.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions, leading to modulation of biological pathways. For example, the hydroxyl and oxo groups may participate in hydrogen bonding, while the thio group may engage in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Similar bicyclic structure with a beta-lactam ring.
Cephalosporins: Another class of beta-lactam antibiotics with a similar core structure.
Thiazolidines: Compounds with a thiazolidine ring, similar to the thia-azabicyclo structure.
Uniqueness
The uniqueness of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives lies in their specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H27NO7S3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30?/m1/s1 |
InChI Key |
NBPVNGWRLGHULH-JKOUTOBWSA-N |
Isomeric SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CCS(=O)C3 |
Canonical SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 |
Origin of Product |
United States |
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